ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate
Description
Ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate is a synthetic 1,5-benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene core. Its structure includes:
- 7,8-dimethyl substituents on the benzene ring, enhancing steric and electronic properties.
- A carbamoylmethyl group linked to a 4-methoxyphenylmethyl substituent, likely influencing solubility and pharmacokinetics.
- An ethyl acetate ester side chain, which may serve as a prodrug moiety for controlled metabolic activation.
This compound’s structural complexity necessitates advanced analytical techniques (e.g., X-ray crystallography via SHELX or LC–TOF-MS ) for characterization and differentiation from analogs.
Properties
IUPAC Name |
ethyl 2-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-7,8-dimethyl-2-oxo-5H-1,5-benzodiazepin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5/c1-5-33-25(31)13-19-12-24(30)28(22-11-17(3)16(2)10-21(22)27-19)15-23(29)26-14-18-6-8-20(32-4)9-7-18/h6-12,27H,5,13-15H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJQNEIGUNYVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)N(C2=C(N1)C=C(C(=C2)C)C)CC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. If it does indeed interact with GABA receptors like other benzodiazepines, it could affect the GABAergic pathway, leading to increased inhibitory neurotransmission.
Pharmacokinetics
It may undergo hepatic metabolism and be excreted in the urine.
Result of Action
If it does interact with GABA receptors, it could lead to decreased neuronal excitability, potentially exerting anxiolytic, sedative, or anticonvulsant effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its target. The presence of other substances could lead to competitive or noncompetitive inhibition.
Comparison with Similar Compounds
Research Findings and Challenges
- Synthesis and Characterization : The compound’s synthesis likely involves multi-step regioselective alkylation and carbamoylation, validated via ORTEP-III graphical models .
- Isobaric Interferences: LC–TOF-MS distinguishes it from isobaric benzodiazepines (e.g., nordazepam, m/z 270.1) via accurate mass (<5 ppm error) and retention time .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction efficiency be systematically evaluated?
- Methodological Answer : Begin with retrosynthetic analysis to identify key intermediates, such as the benzodiazepine core and carbamoyl-methyl side chain. Employ computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and transition states . Use factorial design (e.g., varying catalysts, solvents, and temperatures) to optimize reaction yield and purity . Monitor progress via HPLC or LC-MS for real-time efficiency assessment, and validate final products using H/C NMR and high-resolution mass spectrometry .
Q. Which spectroscopic techniques are critical for confirming structural integrity, and how should conflicting spectral data be resolved?
- Methodological Answer : Prioritize H NMR to verify substituent positions (e.g., 7,8-dimethyl groups) and IR spectroscopy for carbonyl (4-oxo) and carbamoyl functional groups. For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) to resolve overlaps. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. Inconsistent data may arise from conformational flexibility; apply DFT-based spectral simulations to match experimental peaks .
Q. What in vitro assays are suitable for initial biological screening, and how should false positives be mitigated?
- Methodological Answer : Use target-specific assays (e.g., kinase inhibition, receptor binding) based on structural analogs (e.g., benzodiazepine derivatives with reported activity) . Implement counter-screens against unrelated targets to rule out nonspecific interactions. Normalize data using Z-factor statistical analysis to ensure assay robustness, and replicate results across multiple cell lines or enzymatic batches .
Advanced Research Questions
Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize reaction conditions or predict pharmacokinetic properties?
- Methodological Answer : Integrate molecular dynamics (MD) simulations to model solvent interactions and transition states during synthesis. Couple with AI platforms for real-time parameter adjustments (e.g., flow rates in continuous reactors) . For pharmacokinetics, use QSAR models trained on structurally similar compounds to predict logP, metabolic stability, and bioavailability. Validate predictions with in vitro ADME assays (e.g., microsomal stability tests) .
Q. What experimental designs resolve contradictions between computational predictions and observed biological activity?
- Methodological Answer : Apply orthogonal validation: if DFT calculations suggest high target affinity but in vitro assays show weak activity, probe protein-ligand interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding thermodynamics. Re-examine computational parameters (e.g., solvation models, protonation states) and refine docking protocols using cryo-EM or mutagenesis data .
Q. How can multi-step synthesis pathways be designed to minimize byproducts while scaling under green chemistry principles?
- Methodological Answer : Use tandem catalysis or flow chemistry to reduce intermediate isolation steps. Apply E-factor metrics to assess waste generation at each stage. Substitute hazardous reagents with biocatalysts (e.g., immobilized enzymes) where possible. Leverage machine learning to predict solvent recyclability and optimize atom economy .
Q. What strategies enable the identification of off-target effects in complex biological systems?
- Methodological Answer : Employ chemoproteomics (e.g., activity-based protein profiling) to map interaction networks. Combine with transcriptomic analysis (RNA-seq) to detect downstream pathway perturbations. Use CRISPR-Cas9 knockouts of suspected off-targets to confirm phenotypic relevance. Cross-reference with structural databases (e.g., PDB) to identify conserved binding motifs .
Methodological Tools and Frameworks
- Data Contradiction Analysis : Apply Bayesian statistics to weigh conflicting results (e.g., biological vs. computational data) and identify outliers. Use meta-analysis frameworks to aggregate findings from replicated experiments .
- Experimental Automation : Implement robotic liquid handlers for high-throughput screening and AI-guided DoE (Design of Experiments) to iteratively refine conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
